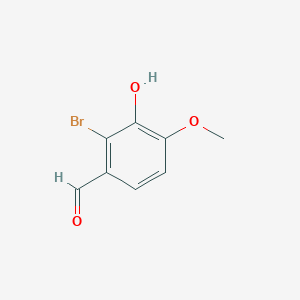

2-Bromo-3-hydroxy-4-methoxybenzaldehyde

描述

Overview of Halogenated Benzaldehydes in Medicinal Chemistry and Organic Synthesis Research

Halogenated benzaldehydes are derivatives of benzaldehyde (B42025) where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms. weebly.com These compounds serve as crucial intermediates and building blocks in a wide array of chemical applications, including the synthesis of pharmaceuticals, the formulation of pesticides, and the production of dyes. weebly.comyoutube.com In medicinal chemistry, the introduction of halogen atoms into a lead compound is a common strategy to enhance its therapeutic properties. youtube.com Halogenation can improve the potency, modulate the metabolic stability, and increase the lipophilicity of a drug molecule, which in turn can enhance its ability to cross cell membranes. youtube.comsigmaaldrich.com The unique electronic properties of halogens can also facilitate stronger binding interactions between a drug and its biological target. youtube.com Consequently, the synthesis and study of halogenated benzaldehydes are of significant interest to researchers aiming to develop new and more effective therapeutic agents.

Rationale for the Academic Investigation of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

The primary academic interest in this compound, also known as 2-bromo-isovanillin, stems from its utility as a versatile intermediate in organic synthesis. wikipedia.org Its multifunctional structure, featuring an aldehyde, a hydroxyl group, a methoxy (B1213986) group, and a bromine atom, allows for a variety of chemical transformations, making it a valuable starting material for constructing more complex molecules.

Research has demonstrated its application in the preparation of various compounds, including:

2-hydroxy-3-methoxybenzaldehyde (B140153) semicarbazone (HMBS). wikipedia.org

2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde. wikipedia.org

3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde (B15082628). wikipedia.org

Perhaps most significantly, this compound serves as a key starting material in the total synthesis of several important natural products. Its specific substitution pattern is foundational for building the core structures of compounds like pareitropone, denbinobin (B3416446), and (±)-codeine. wikipedia.org This role as a critical building block for complex, biologically active molecules provides a strong rationale for its continued investigation in academic and industrial research.

Historical Development of Related Chemical Structures and Precursor Molecules

The development of this compound is chemically linked to the broader history of phenolic aldehydes, particularly isomers of vanillin (B372448). The direct precursor to the title compound is 3-hydroxy-4-methoxybenzaldehyde, commonly known as isovanillin (B20041). wikipedia.orgacs.org The synthesis of this compound is achieved through the bromination of isovanillin. wikipedia.org

The historical context for this reaction lies in the extensive studies of electrophilic aromatic substitution on vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers. Early research, dating back to the 1920s, explored the introduction of bromine onto the vanillin scaffold. nvcc.edu The regiochemistry of such reactions is governed by the directing effects of the substituents already present on the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directors, while the aldehyde (-CHO) group is a deactivating, meta-director. sigmaaldrich.comgoogle.com In isovanillin, the powerful directing effects of the hydroxyl and methoxy groups guide the incoming electrophile (bromonium ion, Br⁺), leading to specific bromination at the C2 position.

Modern synthetic methods for related brominated benzaldehydes have also evolved. For instance, a patented method for synthesizing an isomer, 6-Bromoisovanillin, utilizes ethyl vanillin as a more cost-effective starting material, proceeding through methylation, bromination, and acidolysis reactions. google.combris.ac.uk Other approaches have focused on the synthesis of precursors like 4-hydroxybenzaldehyde, which can then be brominated and subsequently methoxylated to yield vanillin, a process that highlights the modular nature of synthesizing substituted benzaldehydes. udel.educhemicalbook.com

Current Landscape of Research on Substituted Benzaldehydes with Diverse Bioactivities

The scientific community continues to actively investigate substituted benzaldehydes due to their wide spectrum of biological activities. These compounds form the structural core of many molecules with potential therapeutic applications. wikipedia.orggoogle.com Research has shown that derivatives of benzaldehyde exhibit a range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties. wikipedia.orggoogle.com

Specific areas of current research include:

Antiviral Activity : Studies have demonstrated that certain hydroxy-substituted benzaldehydes can suppress the replication of viruses such as herpes simplex type I (HSV-1) and influenza A.

Antimicrobial Properties : Substituted 2-hydroxy-benzaldehydes, also known as salicylaldehydes, have shown potency against various bacteria and yeasts. sigmaaldrich.com

Neurodegenerative Diseases : Benzimidazole derivatives incorporating substituted benzaldehyde moieties have been synthesized and screened as potential inhibitors of enzymes implicated in Alzheimer's disease. udel.edu

This ongoing research underscores the importance of the substituted benzaldehyde scaffold as a "privileged structure" in medicinal chemistry, consistently yielding compounds with diverse and potent biological effects.

Significance of Bromination and Hydroxylation Patterns in Chemical Structure-Function Relationships

The specific placement of bromine and hydroxyl groups on a benzaldehyde ring is critical in determining the molecule's function, a concept central to structure-activity relationship (SAR) studies. Halogenation, and specifically bromination, is a key molecular modification used to enhance the biological profile of a compound. sigmaaldrich.com Attaching a bromine atom can increase a molecule's permeability through cell membranes and reduce its susceptibility to metabolic degradation, thereby improving its drug-like properties. sigmaaldrich.com Furthermore, halogens can participate in "halogen bonding," a type of non-covalent interaction that can contribute to more selective and potent binding of a molecule to its biological target. youtube.com

Similarly, the number and position of hydroxyl groups significantly influence a compound's activity. Hydroxyl groups are polar and can act as both hydrogen bond donors and acceptors. These interactions are fundamental to how a molecule recognizes and binds to biological macromolecules like proteins and enzymes. The pattern of hydroxylation on a benzaldehyde ring can dramatically alter its biological effects, with even small changes in position leading to significant differences in activity. The interplay between the electron-withdrawing nature of the bromine atom and the hydrogen-bonding capabilities of the hydroxyl group in this compound creates a unique electronic and steric profile that is exploited in its role as a synthetic intermediate.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2973-58-2 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Melting Point | 202-207 °C |

| Synonyms | 2-Bromo-isovanillin |

Data sourced from Sigma-Aldrich. wikipedia.org

Table 2: Applications in the Synthesis of Natural Products

| Target Natural Product | Role of this compound |

| Pareitropone | Starting Material |

| Denbinobin | Starting Material |

| (±)-Codeine | Starting Material |

Data sourced from Sigma-Aldrich. wikipedia.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDFBPIHEDAUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279307 | |

| Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-58-2 | |

| Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 12212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2973-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2973-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Hydroxy 4 Methoxybenzaldehyde and Its Analogs

Retrosynthetic Analysis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For this compound, the analysis primarily involves the disconnection of the carbon-bromine bond, the carbon-carbon bond of the formyl group, or the carbon-oxygen bond of the hydroxyl group.

A primary and logical disconnection is the C-Br bond, which corresponds to an electrophilic aromatic substitution reaction. This pathway identifies 3-hydroxy-4-methoxybenzaldehyde (isovanillin) as the immediate precursor. Isovanillin (B20041) is a readily available isomer of vanillin (B372448) and serves as an excellent starting material. sigmaaldrich.comnist.gov This approach is synthetically efficient as it introduces the bromine atom in a single step onto a well-defined scaffold.

Alternative retrosynthetic pathways can also be considered:

Formyl Group Disconnection : This involves a formylation reaction on a precursor such as 2-bromo-6-methoxyphenol. This route requires the prior synthesis of the disubstituted phenol (B47542).

Hydroxyl Group Disconnection : This pathway suggests the introduction of the hydroxyl group onto a molecule like 2-bromo-4-methoxybenzaldehyde (B1338418). This would necessitate a regioselective C-H hydroxylation, which can be a more complex transformation.

Considering the availability of starting materials and the reliability of the reactions, the bromination of isovanillin represents the most straightforward and commonly employed synthetic route.

Direct Synthesis Routes to this compound

Direct synthesis routes involve the introduction of the key functional groups onto a precursor molecule in a minimal number of steps.

The most direct synthesis of this compound is achieved through the electrophilic bromination of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). sigmaaldrich.com The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. nvcc.edu

The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. The aldehyde (-CHO) group is a deactivating group and a meta-director. In the case of isovanillin, the powerful activating effects of the hydroxyl and methoxy groups dominate the directing effect. The hydroxyl group at C3 and the methoxy group at C4 both direct incoming electrophiles to the C2 and C5 positions. Steric hindrance from the adjacent formyl group may play a role, but the position ortho to the strongly activating hydroxyl group (C2) is highly favored for substitution.

The bromination is often carried out by generating bromine in situ from reagents like potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in a solvent such as acetic acid. nvcc.eduyoutube.comweebly.com This method avoids the use of hazardous elemental bromine. gaacademy.org

Table 1: Typical Conditions for Bromination of Vanillin Analogs

| Reagent | Role | Example Conditions |

|---|---|---|

| 3-Hydroxy-4-methoxybenzaldehyde | Starting Material | - |

| Potassium Bromate (KBrO₃) | Bromine Source | Used with HBr |

| Hydrobromic Acid (HBr) | Bromine Source / Acid | 48% aqueous solution |

| Acetic Acid | Solvent | Glacial acetic acid |

The reaction typically proceeds at room temperature, and the product, bromovanillin or its isomer, precipitates from the reaction mixture upon addition of water and can be isolated by filtration. nvcc.eduweebly.com

An alternative, though less common, strategy involves the regioselective hydroxylation of a precursor such as 2-bromo-4-methoxybenzaldehyde. Modern synthetic methods have developed catalytic systems for the directed C-H hydroxylation of aromatic rings.

Palladium-catalyzed ortho-C–H hydroxylation of benzaldehydes can be achieved using transient directing groups. acs.org This strategy involves the in situ formation of an imine with a directing group (e.g., an amino acid), which then directs the palladium catalyst to functionalize the ortho C-H bond. A suitable oxidant and an oxygen source are required for this transformation. Similarly, copper-catalyzed systems using imine directing groups and hydrogen peroxide have been employed for the hydroxylation of sp² C-H bonds. nih.gov While theoretically applicable, this approach would require the synthesis of the 2-bromo-4-methoxybenzaldehyde precursor and careful optimization of the catalytic system to achieve the desired regioselectivity. biosynth.com

Formylation reactions introduce the aldehyde group onto an aromatic ring and represent another potential direct synthesis route. Starting from a precursor like 2-bromo-6-methoxyphenol, an ortho-formylation reaction could yield the target molecule.

Several classical formylation methods could be employed:

Duff Reaction : This involves heating the phenol with hexamethylenetetramine in an acidic medium.

Reimer-Tiemann Reaction : This reaction uses chloroform (B151607) and a strong base to formylate phenols, typically ortho to the hydroxyl group.

Magnesium-mediated ortho-formylation : Phenols can be treated with a Grignard reagent followed by paraformaldehyde to achieve selective ortho-formylation. researchgate.net

The choice of method would depend on the stability of the starting material and the desired yield, as these reactions can sometimes suffer from moderate yields and the formation of isomers. Palladium-catalyzed formylation of aryl halides is also a modern alternative for introducing the aldehyde functionality. organic-chemistry.org

Multi-Step Synthesis Pathways for this compound

Multi-step pathways are employed when direct routes are inefficient or lead to undesired isomers. These strategies often involve the use of protecting groups to temporarily mask reactive functional groups.

In the synthesis of complex substituted benzaldehydes, protecting groups are crucial for achieving selectivity. The phenolic hydroxyl group in 3-hydroxy-4-methoxybenzaldehyde is acidic and can interfere with certain reagents, such as organometallics, or direct reactions to undesired positions.

A common strategy involves protecting the hydroxyl group as an ether, for example, a benzyl (B1604629) ether. The synthesis could proceed as follows:

Protection : The hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde is protected, for instance, by reacting it with benzyl bromide in the presence of a base to form 3-(benzyloxy)-4-methoxybenzaldehyde.

Bromination : Electrophilic bromination of the protected intermediate would then be performed. The directing effects of the benzyloxy and methoxy groups would still favor bromination at the C2 position.

Deprotection : The final step is the removal of the benzyl protecting group, typically through catalytic hydrogenation, to yield this compound.

This use of a protecting group is exemplified by the preparation of 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde (B15082628), which is an intermediate where the hydroxyl group is protected. sigmaaldrich.com Orthogonal protecting groups allow for the selective removal of one group in the presence of others, providing a high degree of control in complex syntheses.

Table 2: List of Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 2973-58-2 | C₈H₇BrO₃ |

| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | 621-59-0 | C₈H₈O₃ |

| Vanillin | 121-33-5 | C₈H₈O₃ |

| 2-Bromo-4-methoxybenzaldehyde | 43192-31-0 | C₈H₇BrO₂ |

| 2-bromo-6-methoxyphenol | 26972-63-0 | C₇H₇BrO₂ |

| 3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde | 135736-72-2 | C₁₅H₁₃BrO₃ |

| Potassium Bromate | 7758-01-2 | KBrO₃ |

| Hydrobromic Acid | 10035-10-6 | HBr |

| Acetic Acid | 64-19-7 | C₂H₄O₂ |

| Sodium Thiosulfate | 7772-98-7 | Na₂S₂O₃ |

| Hexamethylenetetramine | 100-97-0 | C₆H₁₂N₄ |

| Chloroform | 67-66-3 | CHCl₃ |

| Paraformaldehyde | 30525-89-4 | (CH₂O)n |

Sequential Functionalization Methods for Complex Substitution Patterns

The synthesis of polysubstituted aromatic compounds like this compound often relies on sequential functionalization, where substituents are introduced in a stepwise manner. This approach is critical for controlling the regiochemistry of the final product. A common strategy involves the use of directing groups to guide the introduction of new functionalities to specific positions on the aromatic ring.

For instance, starting from a simpler, commercially available precursor like isovanillin (3-hydroxy-4-methoxybenzaldehyde), the challenge lies in introducing a bromine atom specifically at the C2 position. Direct bromination might lead to a mixture of products due to the activating nature of the hydroxyl and methoxy groups. Therefore, sequential methods employing protecting groups and directed ortho-metalation (DoM) are often employed.

Recent advancements have focused on transition-metal-catalyzed C-H functionalization. These methods can provide a more direct and efficient route to complex substitution patterns. For example, using a transient directing group strategy, an aldehyde can be temporarily converted into an imine, which then directs a metal catalyst (e.g., Palladium or Rhodium) to functionalize the ortho C-H bond. This approach allows for the introduction of various groups, including halogens, in a highly regioselective manner. After the desired functionalization, the directing group can be easily removed to regenerate the aldehyde.

A hypothetical sequential synthesis could involve:

Protection of the phenolic hydroxyl group of isovanillin.

Directed ortho-bromination using a suitable directing group strategy.

Deprotection to yield the final product.

The versatility of this approach is demonstrated in the preparation of complex benzene (B151609) molecules from aryltriazenyl aldehydes, where the triazene (B1217601) group acts as a directing group for hydroacylation and subsequent C-H activation or electrophilic aromatic substitution.

Chemo- and Regioselective Synthesis Considerations in Multi-Substituted Aromatic Systems

Achieving chemo- and regioselectivity is paramount when synthesizing molecules with multiple reactive sites, such as this compound. The molecule contains four different functional groups, each with distinct electronic and steric properties that influence the reactivity of the aromatic ring.

Regioselectivity: The primary challenge is to control the position of incoming substituents. The hydroxyl and methoxy groups are ortho-, para-directing activators, while the aldehyde group is a meta-directing deactivator. In a precursor like 3-hydroxy-4-methoxybenzaldehyde, the C2, C5, and C6 positions are all activated. Selective functionalization at C2 to introduce the bromine atom requires overcoming the steric hindrance from the adjacent C3-hydroxyl and the electronic preference for other positions. Directed metalation strategies, where a lithium-attracting directing group is installed, can overcome these inherent electronic preferences to achieve regiocontrol.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, during a reaction intended to modify the aromatic ring, the aldehyde group could be susceptible to oxidation or reduction. Protecting the aldehyde, for instance, by converting it to an acetal, is a common strategy to prevent unwanted side reactions. Similarly, the phenolic hydroxyl group is acidic and can interfere with organometallic or basic reagents, often necessitating its protection as an ether or silyl (B83357) ether. The choice of protecting groups is crucial, as they must be stable to the reaction conditions for subsequent steps but easily removable without affecting the rest of the molecule.

Modern synthetic methods aim to minimize the use of protecting groups by employing highly selective catalysts and reaction conditions. For example, oxidant-promoted radical cascade reactions of 1,7-dienes with aldehydes have been shown to construct complex N-containing polycyclic skeletons with high regio- and stereoselectivity, demonstrating the power of controlled radical reactions in achieving selectivity.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including aromatic aldehydes. These approaches focus on reducing waste, avoiding hazardous reagents, using renewable resources, and improving energy efficiency.

For the synthesis of this compound and its analogs, several green strategies can be envisioned:

Catalytic Methods: Replacing stoichiometric reagents with catalytic ones is a cornerstone of green chemistry. For instance, instead of traditional bromination agents that produce significant waste, catalytic methods using HBr with a suitable oxidant (like H₂O₂) could be employed.

Biocatalysis: Enzymes offer high selectivity under mild conditions (aqueous media, room temperature), reducing the need for protecting groups and harsh reagents. For example, chemo-enzymatic one-pot cascades have been developed for the production of valuable flavor aldehydes from renewable phenylpropenes. While a direct enzymatic synthesis for the target molecule is not established, the reduction of aromatic aldehydes to their corresponding alcohols using biocatalysts like extracts from Aloe vera has been demonstrated, often accelerated by microwave irradiation. This indicates the potential for enzymatic transformations of substituted benzaldehydes.

Alternative Solvents and Conditions: The use of safer, renewable solvents (e.g., water, ethanol, or supercritical CO₂) instead of volatile organic compounds (VOCs) is a key green objective. Furthermore, solvent-free reactions or reactions under microwave irradiation can significantly reduce reaction times and energy consumption.

Renewable Feedstocks: While the direct synthesis from biomass is complex, related aromatic aldehydes like vanillin are now being produced from lignin, a renewable biopolymer. This shift from petrochemical feedstocks to bio-based ones represents a significant long-term goal in green chemistry.

| Green Chemistry Approach | Description | Potential Application to Synthesis |

| Biocatalysis | Use of enzymes or whole-cell systems to perform chemical transformations. | Selective hydroxylation or demethylation steps on a suitable precursor under mild, aqueous conditions. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Can be used to speed up bromination or deprotection steps, reducing energy consumption and reaction times. |

| Catalytic C-H Functionalization | Direct functionalization of C-H bonds using transition metal catalysts. | Avoids pre-functionalization and protecting group steps, leading to higher atom economy. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petroleum. | Utilizing lignin-derived precursors like vanillin or isovanillin as the starting point for the synthesis. |

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and as internal standards in quantitative analysis. The synthesis of deuterated or ¹³C-labeled this compound would enable detailed investigation of its formation and reactivity.

A general methodology for the synthesis of highly functionalized ²H- and ¹³C-labeled benzaldehydes involves regioselective formylation. This can be achieved by the deprotonation of a substituted benzene with a strong base like LDA, followed by quenching with a labeled formylating agent such as DMF-d₇ or EtO-¹³CHO.

To synthesize a formyl-deuterated version of the target molecule, one could envision a synthetic route where the final step is the introduction of the deuterated aldehyde group. For instance:

Synthesize 1-bromo-2-(benzyloxy)-3-methoxybenzene from a suitable precursor.

Perform a regioselective lithiation at the position between the bromo and methoxy groups.

Quench the resulting organolithium species with a deuterated formylating agent (e.g., DMF-d₇).

Deprotect the hydroxyl group to yield formyl-deuterated this compound.

The kinetic isotope effect (KIE) can be studied using such labeled compounds. For example, comparing the reaction rates of the labeled versus unlabeled compound can reveal whether the C-H (or C-D) bond of the aldehyde is broken in the rate-determining step of a reaction. A recent efficient synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde from an acyclic, non-aromatic precursor highlights a sophisticated linear synthesis approach where the ¹³C label is introduced early on via [¹³C]-methyl iodide. This multi-step process, involving cyclization, aromatization, and sequential functional group manipulations, demonstrates a viable, albeit complex, pathway for site-specific isotopic labeling of such polysubstituted aromatic systems.

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

While this compound itself is achiral, the aldehyde functional group serves as a versatile handle for the asymmetric synthesis of chiral analogs, such as chiral secondary alcohols or other molecules with stereocenters adjacent to the aromatic ring. Such chiral molecules are of great interest in medicinal chemistry, where enantiomers often exhibit vastly different biological activities.

Key strategies for asymmetric synthesis involving aromatic aldehydes include:

Asymmetric Reduction: The prochiral aldehyde can be reduced to a chiral secondary alcohol using a chiral reducing agent or a catalyst. Borane (B79455) reductions catalyzed by chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) are a classic example, delivering high enantioselectivity for a wide range of aldehydes.

Asymmetric Addition of Nucleophiles: Chiral catalysts can mediate the enantioselective addition of organometallic reagents (e.g., organozincs, Grignards) or other nucleophiles to the aldehyde carbonyl.

Organocatalysis: In recent years, asymmetric organocatalysis has emerged as a powerful tool. Chiral secondary amines, for instance, can activate α,β-unsaturated aldehydes towards enantioselective conjugate addition or cycloaddition reactions. While not directly applicable to the saturated aldehyde of the title compound, this illustrates the principle of using chiral catalysts to create stereocenters. A more relevant application would be the use of chiral catalysts to control the addition of nucleophiles to the aldehyde.

A research team at Kanazawa University has developed a novel method for the catalytic synthesis of chiral hydroxycarbanions from aldehydes using a hybrid system of copper and palladium catalysts. This protocol allows for the formation of a chiral copper species from the aldehyde, which can then be captured by an electrophile to create a new chiral molecule, demonstrating a versatile strategy for asymmetric synthesis starting from aldehydes.

| Asymmetric Method | Reagents/Catalysts | Product Type |

| Asymmetric Reduction | Chiral borane complexes (e.g., CBS catalyst) | Chiral secondary alcohol |

| Asymmetric Alkylation | Dialkylzinc, Chiral amino alcohol (e.g., DAIB) | Chiral secondary alcohol |

| Asymmetric Allylation | Allylboronates, Chiral diol (e.g., TADDOL) | Chiral homoallylic alcohol |

| Hybrid Catalysis | Chiral N-heterocyclic carbene-Cu, Pd catalyst | Diverse chiral molecules |

Chemical Transformations and Reaction Mechanisms of 2 Bromo 3 Hydroxy 4 Methoxybenzaldehyde

Derivatization Reactions of the Aldehyde Moiety in 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

The aldehyde functional group is a cornerstone of organic synthesis, and in this compound, it serves as a key handle for molecular elaboration. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and its oxidation state can be readily modified.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Condensation reactions involving the aldehyde group provide a straightforward route to introduce new carbon-nitrogen and carbon-oxygen bonds. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.

With nitrogen nucleophiles, such as primary amines, hydrazines, and hydroxylamines, this compound forms corresponding imines (Schiff bases), hydrazones, and oximes. These reactions are fundamental in the synthesis of various heterocyclic compounds and coordination complexes. A notable application is the use of this compound, also known as 2-Bromo-isovanillin, in the preparation of 2-hydroxy-3-methoxybenzaldehyde (B140153) semicarbazone (HMBS). sigmaaldrich.comscientificlabs.co.uk

Similarly, oxygen nucleophiles like alcohols react under acidic conditions to form acetals. This transformation is often employed as a protecting group strategy for the aldehyde, rendering it inert to certain reagents while other parts of the molecule are modified.

Table 1: Examples of Condensation Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Nitrogen | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | |

| Semicarbazide (H₂N-NH-C(O)NH₂) | Semicarbazone | |

| Oxygen | Alcohol (R-OH) | Acetal |

Oxidation and Reduction Pathways of the Carbonyl Group

The oxidation state of the aldehyde group can be easily adjusted. Oxidation converts the aldehyde into a carboxylic acid, a transformation typically achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This introduces a new acidic functional group, further expanding the synthetic possibilities.

Conversely, reduction of the aldehyde group yields a primary alcohol, (2-Bromo-3-hydroxy-4-methoxyphenyl)methanol. This can be accomplished using a variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). A more chemoselective method is hydrosilylation, which uses silanes in the presence of a catalyst to reduce aldehydes and ketones to their corresponding alcohols, often with high tolerance for other functional groups. researchgate.net

Wittig and Related Olefination Reactions for Side Chain Elongation

To extend the carbon skeleton of this compound, olefination reactions are paramount. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org

In the Wittig reaction, a phosphonium (B103445) ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate-stabilized carbanion, is a widely used modification. wikipedia.orgresearchgate.net HWE reactions are known for their reliability and for predominantly producing E-alkenes. wikipedia.orgorganic-chemistry.org These reactions are crucial for synthesizing complex molecules, including natural products and pharmacologically active compounds, by attaching various side chains to the aromatic ring. rsc.orgresearchgate.net

Table 2: Key Olefination Reactions

| Reaction Name | Key Reagent | Primary Product | Key Byproduct |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Alkene | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene | Dialkylphosphate salt |

Reactions Involving the Bromine Substituent of this compound

The bromine atom attached to the aromatic ring is another key site for chemical modification, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Ring

Nucleophilic aromatic substitution (SNAr) allows for the direct replacement of the bromine atom by a nucleophile. The generally accepted mechanism involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequently, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

The feasibility of SNAr reactions is heavily influenced by the electronic properties of the other substituents on the ring. While the aldehyde group is electron-withdrawing, the hydroxyl and methoxy (B1213986) groups are electron-donating, which can make the ring less susceptible to nucleophilic attack compared to rings activated by strongly electron-withdrawing groups like nitro groups. libretexts.org Nevertheless, under appropriate conditions, nucleophiles such as alkoxides or amines can displace the bromine atom. For instance, a similar reaction on 2-fluoro-4-bromobenzaldehyde with sodium methoxide (B1231860) is used to synthesize 4-bromo-2-methoxybenzaldehyde, demonstrating the principle of SNAr on a related structure. google.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituent on this compound is an ideal handle for these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is a highly versatile method for creating biaryl structures or attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. researchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond at the site of the bromine atom, typically with high trans selectivity, yielding substituted styrenes. rsc.orgorganic-chemistry.org The process is instrumental in synthesizing complex organic molecules and natural products. rsc.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes, which are important intermediates in pharmaceuticals, natural products, and organic materials. wikipedia.org The reaction can be carried out under mild conditions, making it broadly applicable. wikipedia.orgorganic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) | Biaryls, Alkyl/Alkenyl Arenes |

| Heck | Alkene | Pd Catalyst + Base | C(sp²)-C(sp²) | Substituted Alkenes |

| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu(I) Cocatalyst + Base | C(sp²)-C(sp) | Arylalkynes |

Reductive Debromination and Hydrogenolysis Studies

The carbon-bromine bond in this compound is susceptible to cleavage under reductive conditions, a process known as reductive debromination or hydrogenolysis. This transformation replaces the bromine atom with a hydrogen atom, yielding 3-hydroxy-4-methoxybenzaldehyde (isovanillin). While specific studies detailing the reductive debromination of this compound are not extensively documented in the literature, the reactivity can be inferred from established methods for the dehalogenation of aryl halides.

Commonly employed methods for such transformations involve catalytic hydrogenation. In this approach, the substrate is treated with hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). The reaction is often carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the hydrobromic acid byproduct.

Another effective method involves the use of reducing agents like sodium borohydride in the presence of a palladium catalyst. google.com This system can efficiently achieve the hydrodebromination of brominated aromatic compounds. google.com Furthermore, reactions analogous to the Huang-Minlon reduction, which involves hydrazine and a base at elevated temperatures, have been shown to effect simultaneous deoxygenation of a keto group and debromination of an adjacent bromine atom in triterpenoid (B12794562) systems. zenodo.orgresearchgate.net This suggests that under vigorous reductive conditions, the bromo-substituent in this compound could be removed.

The general mechanism for catalytic hydrogenolysis of an aryl bromide involves the oxidative addition of the aryl bromide to the metal catalyst surface, followed by reaction with a hydride source (from H₂ or a hydride donor) and subsequent reductive elimination of the debrominated aromatic product.

Table 1: Representative Conditions for Reductive Debromination of Aryl Bromides The following table is based on analogous reactions and represents plausible conditions for the debromination of this compound.

| Catalyst System | Reducing Agent | Solvent | Temperature | Typical Substrate | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol/Methanol | Room Temperature | Aryl Bromides | General Knowledge |

| Palladium Catalyst | Sodium Borohydride (NaBH₄) | Not Specified | Not Specified | 2-substituted-5-bromo-6-methoxynaphthalenes | google.com |

| Nickel/Hydrazine | Hydrazine (N₂H₄) | Not Specified | Not Specified | 2-substituted-5-bromo-6-methoxynaphthalenes | google.com |

| Hydrazine Hydrate/KOH | Hydrazine Hydrate | Diethylene Glycol | Reflux | 2-Bromo-3-keto triterpenoids | zenodo.orgresearchgate.net |

Reactivity of the Hydroxyl Group in this compound

The phenolic hydroxyl group in this compound is a key site of reactivity, readily participating in esterification and etherification reactions. Its acidic nature and the presence of lone pair electrons on the oxygen atom make it a competent nucleophile.

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. chemguide.co.ukiiste.orgresearchgate.netlibretexts.org The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) and to activate the hydroxyl group by deprotonation. For instance, reaction with acetyl chloride in the presence of pyridine would yield 2-bromo-3-acetoxy-4-methoxybenzaldehyde. These reactions are generally efficient and proceed under mild conditions. iiste.orgresearchgate.net A patent describing the synthesis of a related compound, 4-hydroxyl-2-methoxybenzaldehyde, utilizes an acetylation step to protect the hydroxyl group before subsequent reactions. google.com

Etherification: The synthesis of ethers from the phenolic hydroxyl group is another important transformation. A common method is the Williamson ether synthesis, where the phenol (B47542) is first treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide ion. This more nucleophilic species is then reacted with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) to yield the ether. An example of this is the preparation of 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde (B15082628) from this compound. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Esterification and Etherification of Phenolic Hydroxyl Groups This table includes a direct example of etherification for the target compound and analogous conditions for esterification.

| Reaction Type | Reagents | Base | Solvent | Product | Reference |

| Etherification | Benzyl Bromide | Not Specified | Not Specified | 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde | sigmaaldrich.comsigmaaldrich.com |

| Esterification (Acylation) | Acyl Chloride | Pyridine/Triethylamine | Dichloromethane/THF | Corresponding Ester | chemguide.co.ukiiste.orgresearchgate.net |

| Esterification (Acetylation) | Acetic Anhydride | Ionic Liquid Catalyst | Acetic Anhydride | 3-acetoxyl anisole (B1667542) (from m-hydroxyanisole) | google.com |

The molecular architecture of this compound, with a hydroxyl group positioned ortho to an aldehyde group, is conducive to the formation of a strong intramolecular hydrogen bond. In this interaction, the hydrogen atom of the hydroxyl group acts as a hydrogen bond donor, and the oxygen atom of the carbonyl group acts as the acceptor. This forms a stable six-membered pseudo-ring, which can significantly influence the compound's physical and chemical properties.

In the solid state and in concentrated solutions, intermolecular hydrogen bonding may also occur, where the hydroxyl group of one molecule interacts with the aldehyde or hydroxyl group of a neighboring molecule. However, the intramolecular hydrogen bond is generally favored in dilute solutions of non-polar solvents.

Reactivity of the Methoxy Group in this compound

The methoxy group is generally a stable ether linkage. However, under specific and often harsh reaction conditions, it can undergo cleavage.

The cleavage of the methyl-aryl ether bond in this compound would result in the formation of 2-bromo-3,4-dihydroxybenzaldehyde. This transformation typically requires strong reagents that can effect the cleavage of the C-O bond.

One of the classic and effective reagents for this purpose is pyridinium (B92312) hydrochloride. mdma.chsemanticscholar.orgmdma.chgoogle.com Heating the substrate with molten pyridinium hydrochloride can lead to the demethylation of aryl methyl ethers. mdma.chsemanticscholar.orgmdma.ch This method has been successfully applied on a multi-kilogram scale for the demethylation of 4-methoxyphenylbutyric acid. mdma.ch The reaction is typically carried out at high temperatures (e.g., 180-210 °C) in the absence of a solvent. mdma.ch Microwave irradiation has also been employed to accelerate this reaction. semanticscholar.org

Other strong Lewis acids, such as boron tribromide (BBr₃), are also commonly used for the cleavage of aryl methyl ethers. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Table 3: Reagents for the Demethylation of Aryl Methyl Ethers The following table presents reagents and conditions applicable to the demethylation of this compound based on analogous compounds.

| Reagent | Conditions | Substrate Example | Reference |

| Pyridinium Hydrochloride | Molten, 180-210 °C | 4-Methoxyphenylbutyric acid | mdma.ch |

| Pyridinium Hydrochloride | Microwave Irradiation, Solvent-free | Methyl aryl ethers | semanticscholar.org |

| Pyridinium Hydrochloride | 185-190 °C, neat | Metoclopramide hydrochloride | google.com |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | General aryl methyl ethers | General Knowledge |

Rearrangement Reactions and Tautomerism Studies of this compound

Rearrangement Reactions: While skeletal rearrangements are not common for simple benzaldehyde (B42025) derivatives under normal conditions, acid-catalyzed migrations of substituents on the aromatic ring can occur, particularly in highly substituted systems or under forcing conditions. For instance, studies on alkoxy-substituted o-(pivaloylaminomethyl)benzaldehydes have shown that under acidic conditions, they can rearrange to form regioisomeric aldehydes. beilstein-journals.orgbeilstein-journals.org This type of rearrangement proceeds through the formation of an intermediate isoindole, followed by the addition of water to a different position and subsequent ring-opening. beilstein-journals.orgbeilstein-journals.org It is conceivable that under specific acidic conditions, this compound could potentially undergo complex reactions, but specific studies on such rearrangements for this compound are lacking.

Tautomerism: this compound, like other aldehydes with an α-hydrogen (in this case, the aldehydic hydrogen), could theoretically exist in equilibrium with its enol tautomer, 1-(2-bromo-3-hydroxy-4-methoxyphenyl)ethen-1-ol. However, for simple aldehydes, the keto-enol equilibrium overwhelmingly favors the aldehyde (keto) form. researchgate.netnih.govmdpi.comresearchgate.net The presence of the aromatic ring and the intramolecular hydrogen bond would likely further stabilize the aldehyde form. Specific NMR or other spectroscopic studies to detect or quantify the enol tautomer of this compound have not been reported in the literature. Therefore, while tautomerism is a theoretical possibility, it is not expected to be a significant feature of the compound's chemistry under normal conditions.

Reaction Kinetics and Mechanistic Elucidation of this compound Transformations

Detailed kinetic and mechanistic studies specifically focused on this compound are not extensively reported in publicly available literature. However, by examining the reactivity of analogous compounds, such as substituted benzaldehydes, guaiacols, and vanillin (B372448) derivatives, plausible kinetic behaviors and reaction mechanisms can be inferred. The reactivity of this compound is primarily dictated by the interplay of its functional groups: the aldehyde, the hydroxyl group, the methoxy group, and the bromine atom, all attached to a benzene (B151609) ring.

Transformations of this compound can be broadly categorized into reactions involving the aldehyde group, substitutions at the phenolic hydroxyl group, and electrophilic or nucleophilic aromatic substitutions. The kinetics and mechanisms of these potential transformations are discussed below based on established chemical principles and studies on related molecules.

O-Alkylation of the Phenolic Hydroxyl Group:

One of the common transformations for phenolic compounds is O-alkylation. For this compound, this would involve the reaction of the hydroxyl group with an alkylating agent, typically in the presence of a base.

A study on the liquid-phase alkylation of guaiacol (B22219) (2-methoxyphenol) with cyclohexene (B86901) over an Amberlyst 36 resin provides insights into the kinetics of such reactions. conicet.gov.ar The study utilized Langmuir-Hinshelwood-Hougen-Watson (LHHW) heterogeneous kinetic models to describe the reaction system. conicet.gov.ar The alkylation of guaiacol resulted in both O-alkylation and C-alkylation products. conicet.gov.ar The kinetic model that best fit the experimental data suggested that the rate-limiting step for both O- and C-alkylation is the surface chemical reaction between adsorbed guaiacol and adsorbed cyclohexene. conicet.gov.ar

For the O-alkylation of this compound with an alkyl halide (e.g., ethyl iodide) under phase-transfer catalysis (PTC) conditions, a plausible mechanism would involve the deprotonation of the phenolic hydroxyl group by a base (like potassium carbonate) to form a phenoxide ion. This highly nucleophilic phenoxide would then attack the alkyl halide in an SN2 reaction. The kinetics of such a reaction would likely follow a second-order rate law, being first order in both the phenoxide and the alkyl halide concentration.

A proposed mechanistic pathway is as follows:

Deprotonation: this compound + Base ⇌ 2-Bromo-3-olato-4-methoxybenzaldehyde + [H-Base]+

Nucleophilic Attack (SN2): 2-Bromo-3-olato-4-methoxybenzaldehyde + R-X → 2-Bromo-3-alkoxy-4-methoxybenzaldehyde + X-

The reaction rate would be influenced by the strength of the base, the nature of the alkylating agent (R-X), the solvent, and the phase-transfer catalyst. Steric hindrance from the ortho-bromo and ortho-aldehyde groups could potentially reduce the reaction rate compared to less substituted phenols.

Aldehyde Transformations:

The aldehyde group can undergo a variety of reactions, including oxidation, reduction, and condensation.

In a kinetic and mechanistic study on the oxidation of vanillin (4-hydroxy-3-methoxybenzaldehyde) by N-bromosuccinimide (NBS) in an acidic medium, the reaction was found to be first order with respect to NBS and fractional order with respect to vanillin. derpharmachemica.com The reaction showed a negative fractional order dependence on the hydrogen ion concentration. derpharmachemica.com The proposed mechanism involves the formation of a complex between vanillin and NBS, which then decomposes in a rate-determining step to yield the product, vanillic acid. derpharmachemica.com The lack of an effect from added succinimide (B58015) suggested that NBS itself, rather than Br+ or HOBr, was the primary reactive species. derpharmachemica.com

Electrophilic Aromatic Substitution:

Further substitution on the aromatic ring of this compound would be governed by the directing effects of the existing substituents. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the aldehyde and bromo groups are deactivating and meta-directing. The position of further substitution would depend on the reaction conditions and the nature of the electrophile.

For instance, in the bromination of 3-hydroxybenzaldehyde (B18108), it was observed that the reaction can lead to the formation of 2-bromo-5-hydroxybenzaldehyde (B121625) and 2-bromo-3-hydroxybenzaldehyde, indicating the powerful directing effect of the hydroxyl group. researchgate.net A proposed mechanism for electrophilic bromination often involves the electrophilic addition of a bromine cation. researchgate.net

Computational Insights:

While specific computational studies on the reaction mechanisms of this compound are scarce, theoretical calculations on similar molecules provide a framework for understanding its reactivity. For example, Density Functional Theory (DFT) calculations have been used to study the molecular structure, vibrational frequencies, and electronic properties of 5-bromo-2-hydroxybenzaldehyde. nih.gov Such studies can provide insights into the charge distribution and reactive sites within the molecule. nih.gov A molecular electrostatic potential (MEP) map, for instance, can visually indicate the regions most susceptible to electrophilic or nucleophilic attack. nih.gov Computational studies could be employed to model transition states and calculate activation energies for various transformations of this compound, thereby elucidating the most probable reaction pathways.

Computational and Theoretical Investigations of 2 Bromo 3 Hydroxy 4 Methoxybenzaldehyde

Quantum Chemical Calculations of Electronic Structure of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed picture of electron distribution and its implications for molecular stability and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a powerful tool for predicting the ground-state properties of molecules like this compound. By approximating the electron density, DFT can accurately calculate various molecular properties, including optimized geometry, total energy, and dipole moment. For substituted benzaldehydes, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine bond lengths, bond angles, and dihedral angles in the most stable conformation of the molecule.

Table 1: Representative Calculated Ground State Properties for a Substituted Benzaldehyde (B42025) (Illustrative)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1209.87 |

| Dipole Moment (Debye) | 3.45 |

| C-Br Bond Length (Å) | 1.910 |

| C-OH Bond Length (Å) | 1.365 |

| C=O Bond Length (Å) | 1.215 |

Note: This data is illustrative for a similarly substituted benzaldehyde and is intended to represent the type of information obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that helps in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would likely be represented by a region of positive potential (blue), indicating its susceptibility to nucleophilic attack. The bromine atom, with its electron-withdrawing nature, would also influence the electron distribution on the aromatic ring, which would be visible on the MEP surface. This analysis is crucial for understanding the molecule's interaction with other chemical species.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For this compound, the presence of electron-donating (-OH, -OCH3) and electron-withdrawing (-Br, -CHO) groups would influence the energies of the frontier orbitals and, consequently, its reactivity.

Table 2: Representative Global Reactivity Descriptors for a Substituted Benzaldehyde (Illustrative)

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | - | -6.78 |

| LUMO Energy | - | -1.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.83 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.365 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.415 |

| Global Electrophilicity (ω) | χ2 / 2η | 3.94 |

Note: This data is illustrative for a similarly substituted benzaldehyde and is used to demonstrate the application of HOMO-LUMO analysis.

Conformational Analysis of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a substituted benzaldehyde like this compound, the orientation of the aldehyde and methoxy (B1213986) groups relative to the benzene (B151609) ring is of particular interest.

Potential Energy Surface Scans for Rotational Isomers

Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule. By systematically rotating a specific dihedral angle and calculating the energy at each step, a PES scan can identify the most stable conformers (energy minima) and the energy barriers between them (transition states).

For this compound, PES scans would typically be performed for the rotation around the C-C bond connecting the aldehyde group to the aromatic ring and the C-O bond of the methoxy group. These scans would reveal the preferred orientations of these substituents. For instance, the planarity of the aldehyde group with respect to the benzene ring is influenced by the steric hindrance and electronic interactions with the adjacent bromine and hydroxyl groups. X-ray crystallography studies of this compound have shown that the formyl group is nearly co-planar with the aromatic ring, with a formyl:aryl interplanar angle of 1°. This experimental finding can be corroborated and further explored through PES scans.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would illustrate the flexibility of the molecule and the rotational freedom of its substituents. It would also provide information on the intramolecular and intermolecular hydrogen bonding interactions, particularly involving the hydroxyl and carbonyl groups. This dynamic perspective is crucial for understanding how the molecule behaves in a realistic chemical environment, complementing the static picture provided by ground-state calculations.

Prediction of Spectroscopic Parameters for this compound

Computational methods have become indispensable in the prediction of spectroscopic parameters, offering a means to interpret experimental spectra or to predict the spectral features of novel or uncharacterized compounds. For this compound, theoretical calculations can provide detailed insights into its Nuclear Magnetic Resonance (NMR) and vibrational spectra.

Calculated NMR Chemical Shifts and Coupling Constants

For this compound, one would expect the aromatic protons to appear in the downfield region of the ¹H NMR spectrum, with their precise chemical shifts influenced by the electronic effects of the bromo, hydroxyl, methoxy, and aldehyde substituents. The aldehyde proton would be the most deshielded, likely appearing at a chemical shift greater than 9 ppm. The methoxy protons would appear as a singlet in the upfield region, typically around 3-4 ppm. The hydroxyl proton's chemical shift would be highly dependent on solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, often exceeding 190 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with their shifts dictated by the attached functional groups. The methoxy carbon would be found further upfield.

Hypothetical calculated NMR data, based on typical values for similarly substituted benzaldehydes, are presented in the interactive table below.

Hypothetical Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| C1 (CHO) | - | ~191 |

| C2 (C-Br) | - | ~115 |

| C3 (C-OH) | - | ~150 |

| C4 (C-OCH3) | - | ~155 |

| C5 | ~7.0 | ~112 |

| C6 | ~7.5 | ~128 |

| CHO | ~9.8 | - |

| OH | Variable | - |

| OCH3 | ~3.9 | ~56 |

Spin-spin coupling constants (J-couplings) between adjacent protons in the aromatic ring could also be calculated, providing further structural information.

Predicted Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective at predicting these vibrational frequencies and their corresponding intensities. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is generated, which can be diagonalized to yield the vibrational frequencies.

For this compound, key predicted vibrational modes would include:

O-H stretch: A broad band in the high-frequency region of the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H (aromatic and aldehyde) stretches: Sharp bands typically appearing just above 3000 cm⁻¹.

C=O stretch: A strong, sharp band characteristic of the aldehyde carbonyl group, expected in the region of 1650-1700 cm⁻¹.

C-C (aromatic) stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-O stretches: Bands corresponding to the hydroxyl and methoxy groups, likely in the 1000-1300 cm⁻¹ range.

C-Br stretch: A lower frequency vibration, typically found below 800 cm⁻¹.

The table below presents a hypothetical set of predicted vibrational frequencies for key functional groups, based on computational studies of similar substituted benzaldehydes.

Hypothetical Predicted Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |

|---|---|---|

| O-H stretch | 3200 - 3600 | Medium-Strong, Broad |

| C-H (aromatic) stretch | 3000 - 3100 | Medium |

| C-H (aldehyde) stretch | 2700 - 2900 | Weak |

| C=O stretch | 1650 - 1700 | Strong |

| C=C (aromatic) stretch | 1400 - 1600 | Medium-Strong |

| C-O (hydroxyl) stretch | 1200 - 1300 | Medium |

| C-O (methoxy) stretch | 1000 - 1100 | Medium |

| C-Br stretch | 600 - 800 | Medium |

Reaction Mechanism Simulations for Transformations of this compound

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into the transition states and energy barriers that govern the transformation of reactants into products.

Transition State Characterization and Activation Energies

For any proposed reaction involving this compound, such as nucleophilic addition to the aldehyde, electrophilic aromatic substitution, or modification of the hydroxyl or methoxy groups, computational methods can be used to locate the transition state (TS) structure. nih.gov The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction pathway.

Once the TS is located, its energy can be compared to that of the reactants to determine the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. For example, in a hypothetical nucleophilic addition to the carbonyl group, the activation energy would be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing bromine atom and aldehyde group would likely increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool for confirming that a located transition state indeed connects the desired reactants and products. mdpi.com Starting from the TS geometry, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. mdpi.com A successful IRC calculation will lead to the optimized geometries of the reactant and product complexes, providing a complete energetic profile of the reaction pathway. This analysis can reveal the presence of intermediates and secondary transition states, offering a more detailed picture of the reaction mechanism. For transformations of this compound, IRC calculations could be used to map out the precise atomic motions involved in bond-forming and bond-breaking processes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govmdpi.com These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to an observed activity or property.

While no specific QSAR or QSPR models for this compound were identified, the principles of these methods can be applied to its analogs. For a series of substituted benzaldehydes, QSAR models could be developed to predict activities such as enzyme inhibition or antimicrobial effects. nih.govnih.gov Similarly, QSPR models could predict properties like solubility, boiling point, or chromatographic retention times for related phenol (B47542) and anisole (B1667542) derivatives. nih.gov

The process of building a QSAR/QSPR model for analogs of this compound would involve:

Data Set Collection: Assembling a set of structurally related molecules with experimentally determined activities or properties.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule, which can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polarizability.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical relationship between the descriptors and the activity/property.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

For instance, a QSAR study on the phenoloxidase inhibitory activity of benzaldehyde derivatives identified hydrophobicity and the presence of an ortho-hydroxyl group as significant contributors to the inhibitory effect. nih.gov Such insights could be used to guide the design of new, more potent analogs of this compound.

Molecular Docking and Dynamics Studies with Biological Targets

Extensive literature searches did not yield specific molecular docking or molecular dynamics studies conducted directly on the compound this compound. While computational and theoretical investigations, including molecular docking, have been performed on structurally similar benzaldehyde derivatives to explore their interactions with various biological targets, there is currently no available research focusing explicitly on the docking behavior of this compound.

Therefore, detailed research findings, data tables of binding affinities, and specific interacting residues with biological targets for this particular compound cannot be provided at this time. Further research is required to elucidate its potential biological activities through in silico methods.

Biological and Pharmacological Profiling of 2 Bromo 3 Hydroxy 4 Methoxybenzaldehyde

In Vitro Biological Activity Studies of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Research into the specific biological activities of this compound is not extensively documented in publicly available literature. However, studies on its derivatives and related brominated phenolic compounds provide insights into its potential pharmacological profile.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Direct studies on the antimicrobial properties of this compound are limited. However, the broader class of bromophenols, naturally occurring in marine algae, is recognized for antimicrobial activity. researchgate.net Research on related benzaldehyde (B42025) derivatives indicates a potential for these types of structures to inhibit microbial growth.

For instance, the isomer 2-hydroxy-4-methoxybenzaldehyde (B30951) has demonstrated a wide spectrum of inhibitory activity against various pathogenic bacteria and fungi. nih.govfrontiersin.orgnih.govresearchgate.net Studies have shown it possesses a minimum inhibitory concentration (MIC) of 1024 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov This compound is believed to exert its effect by damaging the bacterial cell membrane. nih.govnih.gov Similarly, chalcones synthesized from the related compound 2-bromo-4,5-dimethoxybenzaldehyde (B182550) have also been investigated for their antibacterial potential. researchgate.net

Table 1: Antimicrobial Activity of 2-hydroxy-4-methoxybenzaldehyde (Isomer)

| Microorganism | Assay | Result (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Broth Dilution | 1024 µg/mL | nih.gov |

| Proteus mirabilis | Broth Dilution | 200 µg/mL | frontiersin.org |

| Gram-negative bacteria | Various | 80-300 µg/mL | nih.gov |

| Gram-positive bacteria | Various | 80-300 µg/mL | nih.gov |

Antioxidant and Free Radical Scavenging Activity Assays

While direct antioxidant assays on this compound are not prominent in the literature, its structural features, particularly the phenolic hydroxyl (-OH) group, suggest a capacity for free radical scavenging. mdpi.com Research has focused on derivatives synthesized from this compound.

In one study, several methylated and acetylated bromophenol derivatives were synthesized and evaluated for their antioxidant effects at a cellular level. mdpi.com Two specific derivatives, identified as 3b-9 and 4b-3, were found to mitigate oxidative damage induced by hydrogen peroxide (H₂O₂) in human keratinocyte (HaCaT) cells. mdpi.com These compounds were observed to reduce the levels of reactive oxygen species (ROS) and enhance the expression of antioxidant proteins such as Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1). mdpi.com

The antioxidant potential of the related isomer, 2-hydroxy-4-methoxybenzaldehyde, has also been confirmed through multiple assays, including DPPH free radical scavenging and β-carotene bleaching assays. nih.gov

Table 2: Cellular Antioxidant Activity of this compound Derivatives

| Derivative Compound | Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|---|

| 3b-9 | HaCaT | H₂O₂-induced damage | Ameliorated oxidative cell damage | mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

There is a lack of direct experimental data on the anti-inflammatory effects of this compound. However, studies on analogous brominated benzaldehydes indicate that this class of compounds possesses significant anti-inflammatory properties. For example, 3-bromo-4,5-dihydroxybenzaldehyde, isolated from the red alga Polysiphonia morrowii, has been shown to suppress inflammation in TNF-α/IFN-γ-stimulated HaCaT keratinocytes. mdpi.com It achieves this by downregulating inflammatory cytokines and chemokines through the modulation of MAPK and NF-κB signaling pathways. mdpi.com

Another related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This inhibition was associated with the suppression of iNOS and COX-2 expression and the inactivation of ERK, p38, and NF-κB pathways. nih.gov These findings suggest that the brominated benzaldehyde scaffold is a promising backbone for anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of Related Bromobenzaldehydes

| Compound | Cell Line | Stimulant | Key Effect | Reference |

|---|---|---|---|---|

| 3-Bromo-4,5-dihydroxybenzaldehyde | HaCaT | TNF-α/IFN-γ | Downregulated inflammatory cytokines/chemokines | mdpi.com |

Cytotoxicity and Antiproliferative Activity against Various Cell Lines